An In-depth Technical Guide to the Physicochemical Properties of (R)-(+)-N-(2-Allyl)phenylethylamine
An In-depth Technical Guide to the Physicochemical Properties of (R)-(+)-N-(2-Allyl)phenylethylamine
Executive Summary
(R)-(+)-N-(2-Allyl)phenylethylamine is a chiral secondary amine and a derivative of the well-studied phenethylamine core structure. Phenethylamines are a class of compounds with significant interest in medicinal chemistry and pharmacology due to their diverse biological activities.[1][2][3][4] The introduction of an N-allyl group to the (R)-phenylethylamine scaffold is expected to modulate its physicochemical properties, such as lipophilicity, basicity, and metabolic stability, which in turn can influence its pharmacokinetic and pharmacodynamic profile.
This technical guide provides a comprehensive framework for the characterization of (R)-(+)-N-(2-Allyl)phenylethylamine. As specific experimental data for this compound is not extensively available in the public domain, this document synthesizes predictive data based on its constituent chemical moieties and outlines a robust, self-validating analytical workflow for its synthesis and characterization. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of novel phenylethylamine derivatives.
Introduction: The Significance of N-Substituted Phenethylamines
The phenethylamine skeleton is a privileged scaffold in drug discovery, forming the basis for numerous neurotransmitters and psychoactive drugs.[1] Chemical modification of the amine group is a common strategy to alter the pharmacological properties of these molecules. N-alkylation, for instance, can impact receptor binding affinity and selectivity. The N-allyl group, in particular, is a valuable functional handle in medicinal chemistry, offering a site for further chemical modification and potentially influencing metabolic pathways.
This guide will first present the predicted physicochemical properties of (R)-(+)-N-(2-Allyl)phenylethylamine based on the known properties of its parent compound, (R)-(+)-1-phenylethylamine.[5][6][7][8][9] Subsequently, a detailed analytical workflow is proposed to enable researchers to confirm the identity, purity, and key physicochemical characteristics of the synthesized molecule.
Predicted Physicochemical Properties
The following properties are predicted for (R)-(+)-N-(2-Allyl)phenylethylamine, derived from the known data of (R)-(+)-1-phenylethylamine and the expected contribution of the N-allyl group.
| Property | Predicted Value / Range | Rationale |
| Molecular Formula | C₁₁H₁₅N | Addition of a C₃H₄ group to C₈H₁₁N. |
| Molecular Weight | 161.24 g/mol | Calculated from the molecular formula. |
| Appearance | Clear, colorless to pale yellow liquid | Similar to the parent amine.[7][8] |
| Boiling Point | > 187-189°C | The addition of the allyl group will increase the molecular weight and likely the boiling point compared to the parent amine (187-189°C).[6] |
| Solubility | Slightly soluble in water; Soluble in organic solvents (e.g., ethanol, chloroform, ethyl acetate). | The allyl group increases the hydrophobic character, likely decreasing water solubility compared to the parent amine (42 g/L at 20°C).[6] |
| pKa | ~9.5 - 10.5 | The nitrogen atom remains a secondary amine, with its basicity expected to be similar to other secondary alkylamines. |
| logP (Octanol-Water Partition Coefficient) | ~2.5 - 3.0 | The addition of the allyl group will increase the lipophilicity compared to the parent amine (logP ~1.31).[6] |
Proposed Synthetic Pathway
A common and straightforward method for the synthesis of (R)-(+)-N-(2-Allyl)phenylethylamine is the direct N-allylation of (R)-(+)-1-phenylethylamine with an allyl halide, such as allyl bromide, in the presence of a non-nucleophilic base to neutralize the HBr byproduct.[10]
Caption: Proposed synthesis of (R)-(+)-N-(2-Allyl)phenylethylamine.
Comprehensive Analytical Workflow
A multi-technique approach is essential for the unambiguous characterization of (R)-(+)-N-(2-Allyl)phenylethylamine. The following workflow ensures the confirmation of its identity, purity (both chemical and stereochemical), and key physicochemical properties.
Caption: Comprehensive analytical workflow for characterization.
Detailed Experimental Protocols
Spectroscopic Analysis
-
Objective: To confirm the presence of key functional groups.
-
Methodology:
-
Acquire a background spectrum of the clean ATR crystal.
-
Apply a small drop of the neat liquid sample onto the ATR crystal.
-
Record the spectrum from 4000 to 400 cm⁻¹.
-
-
Expected Observations:
-
N-H Stretch: A single, weak to medium intensity band around 3350-3310 cm⁻¹, characteristic of a secondary amine.[11][12][13][14][15]
-
C-H Stretch (Aromatic): Bands above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Bands below 3000 cm⁻¹.
-
C=C Stretch (Allyl): A band around 1645 cm⁻¹.
-
C=C Stretch (Aromatic): Bands in the 1600-1450 cm⁻¹ region.
-
C-N Stretch: A band in the 1250–1020 cm⁻¹ range for the aliphatic amine portion.[12]
-
-
Objective: To elucidate the complete chemical structure and confirm connectivity.
-
Methodology:
-
Dissolve ~5-10 mg of the sample in 0.5 mL of a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H NMR, ¹³C NMR, COSY, and HSQC spectra.
-
-
Expected ¹H NMR Chemical Shifts (δ, ppm):
-
Aromatic Protons: 7.2-7.4 ppm (multiplet, 5H).
-
Allyl Vinyl Protons: ~5.7-5.9 ppm (m, 1H, -CH=CH₂), ~5.0-5.2 ppm (m, 2H, -CH=CH₂).[16]
-
Phenylethyl Methine Proton: ~3.8-4.0 ppm (q, 1H, -CH(CH₃)-).
-
Allyl Methylene Protons: ~3.1-3.3 ppm (m, 2H, -N-CH₂-CH=).
-
N-H Proton: A broad singlet, chemical shift is concentration-dependent.
-
Methyl Protons: ~1.3-1.5 ppm (d, 3H, -CH(CH₃)-).
-
-
Expected ¹³C NMR Chemical Shifts (δ, ppm):
-
Aromatic Carbons: ~125-145 ppm.
-
Allyl Vinyl Carbons: ~135 ppm (-CH=CH₂) and ~115 ppm (-CH=CH₂).
-
Phenylethyl Methine Carbon: ~58-62 ppm.
-
Allyl Methylene Carbon: ~50-54 ppm.
-
Methyl Carbon: ~22-25 ppm.
-
-
Objective: To determine the molecular weight and characteristic fragmentation pattern.
-
Methodology:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the sample into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., Q-TOF or Orbitrap).
-
-
Expected Results:
-
Protonated Molecule [M+H]⁺: An ion at m/z 162.13.
-
Fragmentation: Phenethylamines are known to undergo characteristic fragmentation.[17][18][19] Common fragmentation pathways include the loss of the allyl group and cleavage at the Cα-Cβ bond of the phenylethyl moiety.[18] Optimizing ESI source conditions, such as reducing capillary voltage and source temperature, can help minimize in-source fragmentation and enhance the observation of the molecular ion.[20]
-
Chromatographic Analysis
-
Objective: To determine the chemical purity of the compound.
-
Methodology:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
System Suitability: The method should be validated for specificity, linearity, accuracy, and precision according to standard guidelines.
-
Objective: To confirm the enantiomeric purity of the (R)-enantiomer.
-
Rationale: It is critical to ensure that the synthesis and purification have not resulted in racemization. Chiral HPLC is the gold standard for separating and quantifying enantiomers.[21][22][23][24]
-
Methodology:
-
Column: A chiral stationary phase (CSP) column, such as one based on derivatized cellulose or amylose.
-
Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). The exact ratio must be optimized for resolution.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Self-Validation: The analysis of a racemic mixture of N-allylphenylethylamine should be performed to confirm the resolution of the two enantiomeric peaks, thereby validating the method's ability to assess the enantiomeric excess of the target compound.
Thermal Analysis
-
Objective: To determine thermal stability and decomposition profile.[25][26][27][28][29]
-
Methodology (Thermogravimetric Analysis - TGA):
-
Place a small amount of the sample (5-10 mg) in a TGA pan.
-
Heat the sample under a nitrogen atmosphere from ambient temperature to ~600°C at a rate of 10°C/min.
-
Monitor the mass loss as a function of temperature.
-
-
Methodology (Differential Scanning Calorimetry - DSC):
-
Seal a small amount of the sample (2-5 mg) in an aluminum pan.
-
Heat the sample at a controlled rate (e.g., 10°C/min) to observe endothermic or exothermic events.
-
-
Expected Results: The TGA thermogram will indicate the onset temperature of decomposition. The DSC thermogram will reveal any phase transitions, such as melting or boiling, though for a liquid at room temperature, these may not be prominent below the decomposition temperature.
Conclusion
The physicochemical characterization of (R)-(+)-N-(2-Allyl)phenylethylamine requires a systematic and multi-faceted analytical approach. This guide provides a robust framework, combining predictive analysis with detailed, validated experimental protocols. By following the proposed workflow, researchers can confidently establish the identity, purity, structure, and thermal properties of this novel compound, paving the way for further investigation into its biological activities.
References
-
In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. (2020). Analytical Chemistry - ACS Publications. Available at: [Link]
- Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023). Chemistry Stack Exchange.
-
Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. (2002). Journal of Biochemical and Biophysical Methods. Available at: [Link]
-
Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. (2021). Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
IR Spectroscopy Tutorial: Amines. (n.d.). University of Calgary. Available at: [Link]
-
Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. (2018). MDPI. Available at: [Link]
-
Decoding the IR Spectrum of Secondary Amines. (2026). Oreate AI Blog. Available at: [Link]
-
Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. (2021). PubMed. Available at: [Link]
-
Organic Nitrogen Compounds III: Secondary and Tertiary Amines. (2019). Spectroscopy Online. Available at: [Link]
-
Spectroscopy of Amines. (2023). OpenStax. Available at: [Link]
-
Chiral Drug Analysis in Forensic Chemistry: An Overview. (2018). MDPI. Available at: [Link]
-
New high-performance liquid chromatographic procedure for the detection and quantification of β-phenylethylamine. (n.d.). PMC. Available at: [Link]
-
Comparison of chiral electrophoretic separation methods for phenethylamines and application on impurity analysis. (2010). PubMed. Available at: [Link]
-
Enzymatic N-Allylation of Primary and Secondary Amines Using Renewable Cinnamic Acids Enabled by Bacterial Reductive Aminases. (2022). ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Enzymatic N-Allylation of Primary and Secondary Amines Using Renewable Cinnamic Acids Enabled by Bacterial Reductive Aminases. (2022). PMC. Available at: [Link]
-
Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation. (n.d.). ResearchGate. Available at: [Link]
-
1-Phenethylamine, (+)-. (n.d.). PubChem. Available at: [Link]
-
DSC vs TGA: A Simple Comparison Guide. (2026). ResolveMass Laboratories Inc.. Available at: [Link]
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2024). MDPI. Available at: [Link]
-
Improved method for determination of β-phenylethylamine in human plasma by solid-phase extraction and high-performance liquid chromatography with fluorescence detection. (n.d.). ResearchGate. Available at: [Link]
-
HPLC chromatograms of 2-phenylethylamine metabolites. (n.d.). ResearchGate. Available at: [Link]
-
Webinar – Thermal Analysis of Organic Compounds. (n.d.). Mettler Toledo. Available at: [Link]
-
A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymerization activity. (n.d.). ResearchGate. Available at: [Link]
-
A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymerization activity. (2023). PubMed. Available at: [Link]
-
Determination of Phenylisothiocyanate Derivatives of Amphetamine and its Analogues in Biological Fluids by HPLC-APCI-MS or DAD. (n.d.). Journal of Analytical Toxicology. Available at: [Link]
-
HPLC Separation of Histamine and Phenethylamine on Primesep 200 Column. (n.d.). SIELC Technologies. Available at: [Link]
-
¹H NMR spectrum of allyl group-modified PSI in d₆-DMSO. (n.d.). ResearchGate. Available at: [Link]
-
A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in-vitro microtubule-polymerization activity. (n.d.). ResearchGate. Available at: [Link]
-
NMR Spectroscopy. (n.d.). Michigan State University Department of Chemistry. Available at: [Link]
-
Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. (2025). Lab Manager. Available at: [Link]
-
Thermal Analysis Techniques. (n.d.). EAG Laboratories. Available at: [Link]
-
¹H NMR spectrum of allyl group-modified PSI in d₆-DMSO. (n.d.). ResearchGate. Available at: [Link]
-
Determination of the enantiomeric purity of chiral allyl alcohols and allyl ethers by platinum-195 NMR spectroscopy. (n.d.). The Journal of Organic Chemistry. Available at: [Link]
-
Allyl-N,N-dibenzylthiourea, N-acetyl-. (n.d.). SpectraBase. Available at: [Link]
-
(A) Thermogravimetric analysis (TGA) of the compounds 1-6. (B)... (n.d.). ResearchGate. Available at: [Link]
-
Amine alkylation. (n.d.). Wikipedia. Available at: [Link]
-
Advancing physicochemical property predictions in computational drug discovery. (2021). eScholarship.org. Available at: [Link]
-
2-Phenethylamines in Medicinal Chemistry: A Review. (2023). MDPI. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymerization activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-Phenethylamines in Medicinal Chemistry: A Review | MDPI [mdpi.com]
- 5. (R)-(+)-1-Phenylethylamine(3886-69-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. R(+)-a-phenylethylamine CAS 3886-69-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 8. (R)-(+)-1-Phenylethylamine, 98% | CymitQuimica [cymitquimica.com]
- 9. 1-Phenethylamine, (+)- | C8H11N | CID 643189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Amine alkylation - Wikipedia [en.wikipedia.org]
- 11. rockymountainlabs.com [rockymountainlabs.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. Decoding the IR Spectrum of Secondary Amines - Oreate AI Blog [oreateai.com]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry [mdpi.com]
- 19. Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Comparison of chiral electrophoretic separation methods for phenethylamines and application on impurity analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. resolvemass.ca [resolvemass.ca]
- 26. mt.com [mt.com]
- 27. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 28. eag.com [eag.com]
- 29. researchgate.net [researchgate.net]
